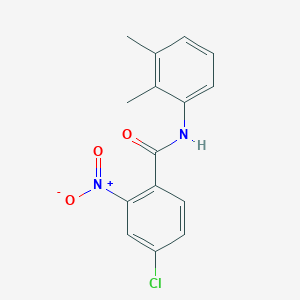

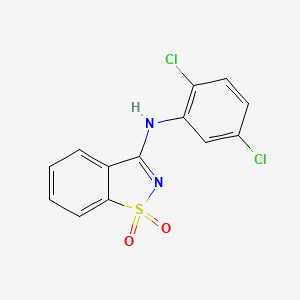

![molecular formula C21H17NO2S B5546514 3-[1-(1-萘基)-5-(2-噻吩基)-1H-吡咯-2-基]丙酸](/img/structure/B5546514.png)

3-[1-(1-萘基)-5-(2-噻吩基)-1H-吡咯-2-基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound under discussion belongs to a class of organic molecules with potential applications in various fields, including materials science and pharmaceuticals. Its structure incorporates several functional groups and aromatic systems, such as the naphthyl and thienyl groups, linked through a pyrrole moiety, which suggests a complex interplay of physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves strategic functional group manipulations and coupling reactions. For example, Procopiou et al. (2018) describe the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids using a diastereoselective route, highlighting the importance of asymmetric catalysis in accessing compounds with precise chiral configurations (Procopiou et al., 2018). Although not directly related to the exact compound, this approach sheds light on methodologies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated through various spectroscopic techniques, including X-ray crystallography. For instance, Yin et al. (2006) detailed the crystal structure of a related pyrrole-carboxylic acid derivative, providing insights into the arrangement of such molecules and the potential for hydrogen bonding (Yin, Zhen-ming, Wang, Jian-ying, 2006).

Chemical Reactions and Properties

Chemical reactions involving the pyrrole nucleus and its derivatives often exploit the nucleophilic character of the nitrogen atom or the electrophilic addition at the 2,3- or 2,5-positions of the pyrrole ring. An example is the electrochemical polymerization of pyrrole derivatives to create polymers with specific electronic and optical properties, as discussed by Cihaner and Algi (2008) (Cihaner, Algi, 2008).

科学研究应用

荧光衍生化和生物学测定

作为相关化合物,3-(萘-1-氨基)丙酸已探索其作为荧光衍生化试剂的适用性。使用该化合物对氨基酸进行衍生化可生成强荧光衍生物,由于其在生理 pH 值下在乙醇和水中具有强荧光,以及良好的量子产率,它们在生物学测定中很有用。荧光衍生化技术对于检测和定量各种样品中的氨基酸特别有价值,突出了其在生化和医学研究中的重要性 (Frade 等,2007)。

电致变色和荧光聚合物

研究还集中在基于噻吩基吡咯的可加工导电聚合物的合成上,包括与 3-[1-(1-萘基)-5-(2-噻吩基)-1H-吡咯-2-基]丙酸密切相关的化合物。这些聚合物在有机溶液和水溶液中表现出非常明确且可逆的氧化还原过程。它们的多电致变色行为(中性状态为黄色,中间状态为绿色和蓝色,氧化状态为紫色)以及它们在有机溶剂中的溶解度和荧光性质使其对电致变色器件、传感器和光电器件的应用具有吸引力 (Cihaner & Algi,2008)。

合成和化学反应性

该化合物及其衍生物已被用作各种化学实体合成中的关键中间体。例如,源自类似化合物的吡咯烷基氨基醇已被用作苯甲醛不对称烷基化的手性配体,证明了该化合物在合成有机化学和不对称合成方法开发中的效用 (Gonsalves 等,2003)。

光环化和结构研究

涉及与 3-[1-(1-萘基)-5-(2-噻吩基)-1H-吡咯-2-基]丙酸相关的取代丙烯酸的光环化研究已导致形成菲并[2,1-b]噻吩-10-羧酸等化合物,展示了该化合物在复杂杂环结构合成中的相关性。这些研究有助于理解光环化机理和开发杂环化合物的新的合成途径 (Tominagaxs 等,1996)。

属性

IUPAC Name |

3-(1-naphthalen-1-yl-5-thiophen-2-ylpyrrol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2S/c23-21(24)13-11-16-10-12-19(20-9-4-14-25-20)22(16)18-8-3-6-15-5-1-2-7-17(15)18/h1-10,12,14H,11,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVPVIBZPAXRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=CC=C3C4=CC=CS4)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthalen-1-yl-5-thiophen-2-ylpyrrol-2-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-imidazol-2-yl)-1-[3-(3-pyrrolidinyl)benzoyl]piperidine dihydrochloride](/img/structure/B5546465.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546472.png)

![N-{(3S*,4R*)-1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5546473.png)

![1-[4-(methylthio)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B5546481.png)

![diisopropyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B5546487.png)

![3-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]carbonyl}phenol](/img/structure/B5546489.png)

![4-[(3,4-dimethoxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5546497.png)

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)

![ethyl [(6-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5546524.png)